molecular formula C16H15N7O3S B10981216 N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B10981216
M. Wt: 385.4 g/mol
InChI Key: MOCAVVYQWKCMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a furan ring, an oxadiazole ring, a tetrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with the thiophene and tetrazole moieties. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, through its various functional groups. These interactions may lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H15N7O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H15N7O3S/c1-9-10(2)27-16(23-8-18-21-22-23)13(9)15(24)17-6-5-12-19-14(20-26-12)11-4-3-7-25-11/h3-4,7-8H,5-6H2,1-2H3,(H,17,24)

InChI Key

MOCAVVYQWKCMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=NC(=NO2)C3=CC=CO3)N4C=NN=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.